BenchChemオンラインストアへようこそ!

3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 1774335-39-5) is a C3-amino, C2-oxo substituted 1,6-naphthyridine derivative with a 6-benzyl-tetrahydro substitution pattern, possessing a molecular formula of C₁₅H₁₇N₃O and a molecular weight of 255.31 g/mol. It belongs to the 1,6-naphthyridin-2(1H)-one subfamily, a privileged heterocyclic scaffold encompassing over 17,000 compounds cited in more than 1,000 references, predominantly patents, and recognized for its capacity to provide ligands for diverse biological receptors including kinases and benzodiazepine receptors.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B11766014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC(=O)C(=C2)N)CC3=CC=CC=C3
InChIInChI=1S/C15H17N3O/c16-13-8-12-10-18(7-6-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10,16H2,(H,17,19)
InChIKeyJOSYJEXXNJASKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Structural Identity and Scaffold Classification for Procurement


3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 1774335-39-5) is a C3-amino, C2-oxo substituted 1,6-naphthyridine derivative with a 6-benzyl-tetrahydro substitution pattern, possessing a molecular formula of C₁₅H₁₇N₃O and a molecular weight of 255.31 g/mol . It belongs to the 1,6-naphthyridin-2(1H)-one subfamily, a privileged heterocyclic scaffold encompassing over 17,000 compounds cited in more than 1,000 references, predominantly patents, and recognized for its capacity to provide ligands for diverse biological receptors including kinases and benzodiazepine receptors [1]. This specific compound is characterized by the simultaneous presence of a nucleophilic 3-amino group and a 2-oxo moiety on the naphthyridine core, a dual-functionalization pattern that structurally differentiates it from closely related 1,6-naphthyridine building blocks and positions it as a versatile synthetic intermediate for medicinal chemistry programs.

Why 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Cannot Be Replaced by Common 1,6-Naphthyridine Analogs in Research Procurement


The 1,6-naphthyridine scaffold is highly sensitive to substitution patterns, with the nature of the C3 substituent dictating both biological target engagement and physicochemical behavior. Close analogs of this compound—including the 3-unsubstituted 6-benzyl-1,6-naphthyridin-2(1H)-one (CAS 601514-58-3), the 3-amino-2-deoxo variant (CAS 214699-26-0), and the 3-oxadiazolyl derivative SX-3228 (CAS 156364-04-4)—exhibit distinct receptor affinities, stability profiles, and synthetic trajectories that preclude simple interchangeability [1][2]. For instance, SX-3228 is a potent benzodiazepine BZ1 receptor agonist (IC₅₀ = 17 nM) whose pharmacological activity is conferred by its 3-(5-methoxy-1,3,4-oxadiazol-2-yl) group, whereas the 3-amino analog lacks this specific pharmacophore and would not reproduce the same receptor binding profile . Furthermore, the presence of the 3-amino group introduces a hydrogen-bond donor capacity and a nucleophilic handle for further derivatization that is absent in the 3-unsubstituted or 3-oxadiazolyl analogs, making it a unique entry point for constructing focused compound libraries [1].

Quantitative Differentiation Evidence for 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Versus Closest Analogs


Hydrogen-Bond Donor Capacity: 3-Amino Confers HBD Profile Absent in 3-Unsubstituted and 3-Oxadiazolyl Analogs

The 3-amino substituent on 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one introduces a hydrogen-bond donor (HBD) at the C3 position that is absent in the 3-unsubstituted analog (CAS 601514-58-3) and replaced by an H-bond acceptor-only oxadiazole in SX-3228 . The target compound possesses a predicted HBD count of 3 (from the 3-amino group, the N1-H of the 2-pyridone, and the 2-oxo tautomer), compared to 1 HBD for CAS 601514-58-3 and 0 HBD for SX-3228 . This additional HBD capacity alters the compound's molecular recognition profile, aqueous solubility, and membrane permeability, which are critical parameters in fragment-based and structure-based drug design campaigns [1].

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Boiling Point and Thermal Stability Differentiation from the 2-Deoxo-3-amino Analog

The presence of the 2-oxo group in 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one significantly elevates the predicted boiling point compared to its 2-deoxo analog. The target compound exhibits a predicted boiling point of 546.6±50.0 °C, which is approximately 124.8 °C higher than the 421.8±45.0 °C predicted for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) . This increase is consistent with the enhanced intermolecular hydrogen bonding introduced by the 2-oxo group [1]. The predicted density also increases from 1.189 g/cm³ (CAS 214699-26-0) to 1.26±0.1 g/cm³ for the target compound .

Physicochemical Characterization Purification Formulation Development

Synthetic Versatility: The 3-Amino Group as a Derivatization Handle Absent in the 3-Unsubstituted Analog

The 3-amino group of 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one provides a nucleophilic handle for acylation, sulfonylation, reductive amination, diazotization, and urea/thiourea formation that is entirely absent in 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 601514-58-3) . The 3-amino-1,6-naphthyridin-2(1H)-one motif has been exploited in patent literature for constructing kinase inhibitors, with the amino group serving as a key attachment point for diversity elements [1]. In the context of benzodiazepine receptor ligands, the EP0588500A2 patent family demonstrates that conversion of a 3-amino intermediate to 3-oxadiazolyl derivatives (such as SX-3228) is a critical step in accessing potent BZ1 receptor agonists, establishing the 3-amino compound as a strategic branching point for parallel library synthesis [2].

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Molecular Weight and Lipophilicity Differentiation: Balancing the 3-Amino-2-oxo Motif Against the 3-Oxadiazolyl Pharmacophore

3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (MW 255.31) is 83.05 Da lighter than the potent BZ1 agonist SX-3228 (MW 338.36), a difference representing approximately 25% reduction in molecular weight [1]. This places the target compound within the preferred 'lead-like' chemical space (MW ≤ 350) and substantially below the mean MW of clinical candidates, while SX-3228 approaches the upper bound of oral drug-likeness guidelines [2]. The target compound's LogP is predicted to be approximately 1.87 (based on analog CAS 601514-58-3), versus a predicted LogP of approximately 1.8–2.5 for SX-3228 [3]. The reduced molecular complexity of the 3-amino analog, combined with its lower molecular weight, makes it a more suitable starting scaffold for fragment-based drug discovery and for lead optimization programs where molecular property inflation must be carefully controlled [2].

Drug-likeness Lead-likeness Physicochemical Property Optimization

Commercial Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

Multiple commercial vendors supply 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one at certified purities of 97% (AKSci) and 98% (MolCore, Leyan) . This level of purity documentation, combined with recommended storage conditions of sealed, dry, 2–8°C , provides procurement officers with verifiable quality benchmarks. In comparison, the close analog CAS 601514-58-3 is available at 95–98% purity with similar storage requirements, while the 2-deoxo analog CAS 214699-26-0 is typically supplied at 95% purity . The slightly higher purity specifications available for the target compound (98% from multiple vendors) reduce the burden of pre-use purification for sensitive applications such as biophysical assays or as a synthetic intermediate in multi-step sequences where impurity carryover could compromise yield.

Quality Control Research Reproducibility Procurement

Scaffold Privilege: 1,6-Naphthyridin-2(1H)-one Core Is Validated Across Kinase, PDE, and Benzodiazepine Receptor Targets

The 1,6-naphthyridin-2(1H)-one scaffold, which constitutes the core of 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, has demonstrated validated biological activity across multiple target classes. Documented applications include: (i) FGFR4 kinase inhibition with compounds exhibiting IC₅₀ values in the nanomolar range and demonstrated in vivo antitumor efficacy in hepatocellular carcinoma xenograft models [1]; (ii) benzodiazepine BZ1 receptor agonism, exemplified by SX-3228 with an IC₅₀ of 17 nM [2]; (iii) cAMP phosphodiesterase III (PDE3) inhibition with cardiotonic activity [3]; (iv) pp60(c-src) kinase inhibition [4]; and (v) HIV-1 integrase inhibition [5]. The 3-amino substitution pattern specifically appears in patent literature as a key intermediate for constructing 3-oxadiazolyl benzodiazepine receptor ligands [6]. This multi-target scaffold validation across diverse therapeutic areas provides class-level evidence that compounds built on this core—including 3-amino-substituted variants—have a high probability of demonstrating target engagement in screening campaigns.

Scaffold Validation Kinase Inhibition Benzodiazepine Receptor Phosphodiesterase

Optimal Research and Industrial Application Scenarios for 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one


Synthesis of 3-Oxadiazolyl-1,6-naphthyridine Benzodiazepine Receptor Ligand Libraries

The 3-amino group serves as a key synthetic intermediate for constructing 3-(1,3,4-oxadiazol-2-yl) and 3-(1,2,4-oxadiazol-2-yl) derivatives, following the synthetic strategy disclosed in patent EP0588500A2 [1]. The target compound can be converted to the corresponding 3-cyano or 3-carboxyl derivative, which upon reaction with amidoximes or hydrazides yields oxadiazolyl-substituted products. This route provides access to analogs of SX-3228 (BZ1 receptor agonist, IC₅₀ = 17 nM) with systematic variation at the oxadiazole moiety, enabling SAR exploration around the benzodiazepine receptor pharmacophore without requiring de novo core scaffold synthesis.

Fragment-Based Lead Generation for Kinase Drug Discovery Programs

With a molecular weight of 255.31 g/mol—approximately 25% lower than SX-3228—and a polar surface area amenable to membrane permeability, this compound is well-suited as a fragment starting point for kinase inhibitor discovery [2][3]. The 1,6-naphthyridin-2(1H)-one scaffold has validated activity against FGFR4 (with optimized derivatives showing nanomolar IC₅₀ values and in vivo efficacy in hepatocellular carcinoma models) [4], and the 3-amino substituent provides a vector for fragment growth through amide coupling, sulfonamide formation, or reductive amination. The compound's predicted HBD count of 3 (including the 3-NH₂) enables key hinge-region hydrogen-bonding interactions typical of ATP-competitive kinase inhibitors [3].

Construction of Focused 1,6-Naphthyridin-2(1H)-one Compound Collections for Phenotypic Screening

The dual functionality (3-amino + 2-oxo) enables parallel diversification strategies: the 3-amino group can be elaborated via amide coupling with carboxylic acid building blocks, while the 2-oxo group enables N1-alkylation or O-alkylation under appropriate conditions [3]. This orthogonal reactivity allows for the efficient generation of diverse compound libraries from a single advanced intermediate. The 1,6-naphthyridin-2(1H)-one scaffold's demonstrated activity across multiple target classes—kinases, PDEs, benzodiazepine receptors, and HIV integrase—makes such libraries valuable for phenotypic screening campaigns where target deconvolution occurs after hit identification [3][5].

Physicochemical Comparator Studies for Property-Based Drug Design

The target compound provides a useful reference point for medicinal chemistry teams quantifying the impact of C3-substituent changes on molecular properties. Its predicted boiling point (546.6°C), density (1.26 g/cm³), and pKa (11.70) can be directly compared with the 3-unsubstituted analog (CAS 601514-58-3: BP 492.1°C, density 1.214 g/cm³, LogP 1.87, PSA 36.1 Ų) and the 2-deoxo-3-amino analog (CAS 214699-26-0: BP 421.8°C, density 1.189 g/cm³, LogP 2.74, PSA 42.15 Ų) [6], providing a systematic data set for understanding how incremental structural changes affect physicochemical behavior in this scaffold class.

Quote Request

Request a Quote for 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.